molecular formula C13H14ClF2N5O B2529034 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide CAS No. 921143-59-1

3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide

Cat. No.: B2529034
CAS No.: 921143-59-1
M. Wt: 329.74
InChI Key: VUDGLEKWPHLTCO-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic organic compound, featuring a combination of chloro, difluorophenyl, and tetrazole groups. It showcases unique chemical properties due to its structural elements, making it a significant candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide, several steps and reaction conditions must be meticulously followed:

  • Tetrazole Formation: : The preparation typically starts with the formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and an acid catalyst.

  • Intermediate Formation: : The next step involves converting the 3,4-difluorophenyl tetrazole derivative into a corresponding halide via chlorination using thionyl chloride or phosphorus pentachloride.

  • Amidation Reaction: : The final step involves reacting the chlorinated intermediate with 2,2-dimethylpropanamide in the presence of a base like triethylamine, promoting nucleophilic substitution to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large-scale reactors, ensuring precise control over temperature, pressure, and reactant concentrations. Continuous flow methods and high-throughput screening techniques optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives, often facilitated by strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions typically result in the removal of chloro or difluoro groups, producing simpler derivatives, usually performed under hydrogenation conditions with palladium catalysts.

  • Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the chloro group, where nucleophiles like amines or thiols can replace the chloro group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon, sodium borohydride.

  • Substituting Agents: : Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide finds diverse applications:

  • Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor, affecting specific biological pathways.

  • Medicine: : Investigated as a potential pharmaceutical compound, particularly for its anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of agrochemicals and specialty polymers.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its tetrazole moiety is crucial for binding, mimicking natural substrates or inhibitors. The pathways involved often include signal transduction and metabolic processes, crucial for the compound's biological effects.

Comparison with Similar Compounds

Compared to other tetrazole-containing compounds, 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide stands out due to its unique combination of chloro and difluoro groups. These confer distinct chemical reactivity and biological activity, setting it apart from analogs like:

  • 3-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide

  • 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide

The presence of both chloro and difluoro groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2N5O/c1-13(2,7-14)12(22)17-6-11-18-19-20-21(11)8-3-4-9(15)10(16)5-8/h3-5H,6-7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDGLEKWPHLTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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